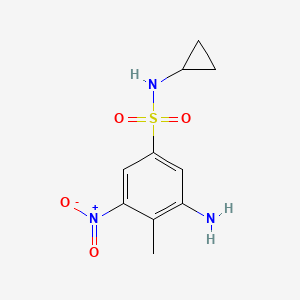

3-amino-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-amino-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C10H13N3O4S and a molecular weight of 271.29 g/mol . This compound is characterized by the presence of an amino group, a cyclopropyl group, a methyl group, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the nitration of a suitable benzene derivative followed by sulfonation, cyclopropylation, and amination reactions. The reaction conditions often involve the use of strong acids, bases, and organic solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the product’s purity and composition .

Análisis De Reacciones Químicas

Types of Reactions

3-amino-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitrobenzenesulfonamide derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzenesulfonamide derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

3-amino-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide serves as a valuable building block in organic synthesis. Its sulfonamide group allows for various chemical modifications, making it a versatile precursor for synthesizing more complex compounds. This property is particularly useful in developing pharmaceuticals and agrochemicals where structural diversity is essential.

| Property | Details |

|---|---|

| Chemical Structure | Contains an amino group, nitro group, and sulfonamide moiety |

| Reactivity | Can undergo nucleophilic substitution and coupling reactions |

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against multi-drug resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's effectiveness against various resistant strains, revealing promising results that could lead to the development of novel therapeutic agents targeting resistant bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit cell proliferation in several cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism appears to involve inducing apoptosis and cell cycle arrest through the modulation of key signaling pathways.

| Cancer Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| MCF-7 | 10 | Significant reduction in viability |

| A549 (Lung) | 15 | Induction of apoptosis |

Medical Applications

Therapeutic Potential

The therapeutic applications of this compound are being explored in various disease contexts. Its ability to modulate biological pathways makes it a candidate for treating conditions such as cancer and bacterial infections.

Mecanismo De Acción

The mechanism of action of 3-amino-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction, metabolic pathways, or cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-4-methyl-3-nitropyridine: Similar in structure but with a pyridine ring instead of a benzene ring.

3-Amino-4-methyl-5-nitrobenzenesulfonamide: Lacks the cyclopropyl group.

4-Amino-3-methyl-5-nitrobenzenesulfonamide: Different positioning of the amino and methyl groups.

Uniqueness

3-amino-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific research applications where these properties are advantageous.

Actividad Biológica

3-amino-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide, a sulfonamide compound, has garnered attention for its significant biological activities, particularly as an antibacterial agent. This article explores its synthesis, mechanism of action, biological activity, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes an amino group, a cyclopropyl group, and a nitro group attached to a benzene ring. Its molecular formula is C₁₁H₁₃N₃O₃S, with a molecular weight of 212.27 g/mol. The compound is typically solid at room temperature, with a boiling point of approximately 416.5 °C and a density of about 1.39 g/cm³.

Synthesis

The synthesis of this compound can be achieved through various methods, primarily involving the reduction of the nitro group to an amino group. Common reagents include tin(IV) chloride as a catalyst in reactions between 3-nitrobenzenesulfonamide and cyclopropylamine. The resulting compound can undergo further transformations typical in organic synthesis.

This compound exhibits its antibacterial activity by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and reproduction by competing with para-aminobenzoic acid (PABA), essential for bacterial survival.

Antibacterial Activity

The compound has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that it effectively inhibits bacterial growth through its mechanism of action described above.

Table 1: Antibacterial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μM) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Klebsiella pneumonia | 100 |

| Pseudomonas aeruginosa | 80 |

These results indicate that the compound's efficacy varies among different bacterial strains, underscoring its potential as a therapeutic agent in treating bacterial infections .

Case Studies

A notable study evaluated the efficacy of this compound in animal models infected with resistant strains of bacteria. The results showed a significant reduction in bacterial load in treated subjects compared to controls, highlighting the compound's potential for clinical application .

Structural Similarities and Uniqueness

Several compounds share structural similarities with this compound. Notable examples include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-amino-N-(1-cyclopropylethyl)-N-methyl-3-nitrobenzenesulfonamide | C₁₁H₁₃N₃O₃S | Contains an ethyl group instead of cyclopropyl |

| Sulfanilamide | C₆H₈N₂O₂S | A simpler sulfonamide without additional substituents |

| 5-nitro-2-thiophenecarboxylic acid | C₇H₅N₃O₄S | Contains a thiophene ring instead of benzene |

The presence of both the cyclopropyl moiety and the specific nitro group configuration distinguishes this compound from other sulfonamides, contributing to its unique biological activity and potential therapeutic applications .

Propiedades

IUPAC Name |

3-amino-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4S/c1-6-9(11)4-8(5-10(6)13(14)15)18(16,17)12-7-2-3-7/h4-5,7,12H,2-3,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZMEQINLZRPMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2CC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.